molecular formula C16H16N2O3 B14502346 3-(3,4-Dimethoxyphenyl)-1-methyl-1,2-dihydro-4H-indazol-4-one CAS No. 65079-04-1

3-(3,4-Dimethoxyphenyl)-1-methyl-1,2-dihydro-4H-indazol-4-one

Cat. No.: B14502346
CAS No.: 65079-04-1
M. Wt: 284.31 g/mol
InChI Key: CDBJXGWKTYXANN-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-methyl-1,2-dihydro-4H-indazol-4-one is an organic compound that belongs to the class of indazoles Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of two methoxy groups attached to the benzene ring and a methyl group attached to the nitrogen atom of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-1-methyl-1,2-dihydro-4H-indazol-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and hydrazine derivatives.

    Formation of Hydrazone: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with a hydrazine derivative to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization under acidic or basic conditions to form the indazole ring.

    Methylation: The final step involves the methylation of the nitrogen atom in the indazole ring using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-methyl-1,2-dihydro-4H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrazines or amines.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1-methyl-1,2-dihydro-4H-indazol-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: It is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and pathways.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-methyl-1,2-dihydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    3,4-Dimethoxyphenylacetic acid: A compound with similar structural features but different functional groups.

    3,4-Dimethoxycinnamic acid: Another related compound with methoxy groups and a cinnamic acid backbone.

Uniqueness

3-(3,4-Dimethoxyphenyl)-1-methyl-1,2-dihydro-4H-indazol-4-one is unique due to its indazole core structure, which imparts distinct chemical and biological properties. The presence of methoxy groups and a methylated nitrogen atom further differentiates it from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

CAS No.

65079-04-1

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-methylindazol-4-ol

InChI

InChI=1S/C16H16N2O3/c1-18-11-5-4-6-12(19)15(11)16(17-18)10-7-8-13(20-2)14(9-10)21-3/h4-9,19H,1-3H3

InChI Key

CDBJXGWKTYXANN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)O)C(=N1)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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